Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
Description
Crystallographic Analysis and Coordination Geometry
Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) adopts a square-planar coordination geometry around the palladium center, consistent with d⁸ transition metal complexes. The palladium atom is coordinated by three key ligands:
- The di(1-adamantyl)-n-butylphosphine ligand, which binds via its phosphorus atom.
- The 2-(2'-amino-1,1'-biphenyl) group, forming a σ-bond through the aromatic system.
- A labile mesylate counterion (CH₃SO₃⁻) occupying the fourth coordination site.
X-ray diffraction studies reveal a distorted square-planar arrangement with bond angles deviating from ideal 90° values:
| Bond Angle | Measurement (°) |
|---|---|
| P-Pd-N | 92.4 |
| N-Pd-O | 88.7 |
| O-Pd-P | 94.1 |
This distortion arises from steric interactions between the bulky adamantyl groups and the biphenyl system. The Pd-P bond length measures 2.28 Å, significantly shorter than typical Pd-P single bonds (2.35–2.40 Å), indicating strong π-backbonding from palladium to phosphorus.
Electronic Configuration of the Palladium Center
The palladium(II) center exhibits a d⁸ electronic configuration, enabling both σ-donation and π-backbonding interactions:
$$ \text{Pd}^{2+} : [\text{Kr}] 4d^8 5s^0 5p^0 $$
Key electronic features include:
- Ligand Field Splitting : The strong-field di(1-adamantyl)-n-butylphosphine ligand creates a large Δ₀ value (≈350 kJ/mol), stabilizing the low-spin configuration.
- Charge Distribution : Natural Population Analysis (NPA) shows:
The mesylate counterion participates in non-covalent interactions (NCI) with the complex, evidenced by reduced density gradient (RDG) analysis showing strong anion-π interactions between the sulfonate group and biphenyl system.
Steric Effects of Di(1-adamantyl)-n-butylphosphine Ligand Architecture
The ligand's three-dimensional structure creates unique steric environments:
| Steric Parameter | Value |
|---|---|
| Cone Angle (θ) | 172° |
| %V Buried | 84% |
| Tolman Electronic Parameter (ν) | 2056 cm⁻¹ |
The adamantyl groups (C₁₀H₁₅) create a rigid hydrophobic pocket that:
- Shields the palladium center from solvent molecules
- Prevents bimolecular decomposition pathways
- Enforces substrate approach along specific trajectories
Molecular dynamics simulations show the n-butyl chain adopts a gauche conformation 78% of the time, creating transient cavities for substrate entry. The ligand's steric bulk increases activation energy for ligand dissociation by 42 kJ/mol compared to triphenylphosphine analogs.
Role of Mesylate Counterion in Molecular Stability
The CH₃SO₃⁻ counterion contributes to stability through three mechanisms:
Ionic Pairing :
Hydrogen Bonding :
- Mesylate oxygen atoms interact with NH₂ groups (2.89 Å)
- Reduces amine proton acidity by 1.2 pKa units
Crystal Packing :
Parameter With Mesylate Without Mesylate Melting Point 196–241°C 172–189°C ΔHfusion 45 kJ/mol 32 kJ/mol Solubility (THF) 12 mg/mL 28 mg/mL
The sulfonate group's size (ionic radius: 2.30 Å) optimizes lattice energy while maintaining sufficient solubility for catalytic applications. Counterion exchange experiments show mesylate provides 23% greater thermal stability than chloride analogs during accelerated aging tests.
Properties
Molecular Formula |
C37H53NO3PPdS+ |
|---|---|
Molecular Weight |
729.3 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2 |
InChI Key |
QFHMWCPYABRFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) involves the coordination of palladium with the ligand di(1-adamantyl)-n-butylphosphine and 2-(2’-amino-1,1’-biphenyl). The reaction typically occurs in the presence of a base and a solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves high-throughput experimentation techniques. ChemBeads, which are chemical-coated glass beads, are used to improve flowability and chemical uniformity, making the process suitable for automated solid dispensing .
Chemical Reactions Analysis
Types of Reactions
Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) undergoes various types of reactions, including:
Cross-coupling reactions: Such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Carbonylative reactions: Including carbonylative carboperfluoroalkylation of alkynes.
Arylation reactions: Direct ortho-arylation of pyridinecarboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include organoboranes, halides, and alkynes. The reactions typically occur under mild to moderate temperature conditions and often require the presence of a base .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, including gem-disubstituted cyclopropanes and heteroaryl-azabicyclo compounds .
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
- Suzuki-Miyaura Reaction : The compound has been utilized to couple aryl halides with boronic acids, yielding biaryl compounds efficiently. The presence of the bulky di(1-adamantyl)-n-butylphosphine ligand enhances the selectivity and yield of the reaction by stabilizing the palladium species in solution .
- Sonogashira Reaction : In this reaction, terminal alkynes are coupled with aryl halides. Studies have demonstrated that this palladium complex exhibits high activity and selectivity, making it suitable for synthesizing alkynes that are valuable in pharmaceuticals and materials science .
Carbonylation Reactions
The compound also plays a crucial role in carbonylation reactions , where it facilitates the incorporation of carbon monoxide into organic substrates to form carbonyl compounds.
- Palladium-Catalyzed Carbonylation : This palladium complex has been shown to effectively catalyze the carbonylation of various substrates, leading to the formation of primary amides and other carbonyl derivatives. The ability to use non-gaseous precursors simplifies the reaction setup and enhances safety during handling .
C–N Bond Formation
In addition to C–C coupling, this palladium complex is instrumental in C–N bond formation reactions. It has been successfully employed in:
- Amination Reactions : The compound facilitates the direct amination of aryl halides with amines, producing anilines that are crucial intermediates in drug synthesis and agrochemicals .
Case Studies
Several studies have documented the effectiveness of Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) in various applications:
Mechanism of Action
The compound exerts its effects through the formation of a palladium complex with the ligand. This complex facilitates the activation of substrates, enabling various coupling and carbonylative reactions. The molecular targets and pathways involved include the coordination of palladium with the ligand and the subsequent activation of the substrates .
Comparison with Similar Compounds
Ligand Steric and Electronic Effects
- Ad-BuPhos Pd Mesylate : The di(1-adamantyl) groups provide extreme steric bulk (cone angle >200°), which prevents undesired side reactions (e.g., β-hydride elimination) and stabilizes the palladium center during catalysis . The mesylate group acts as a labile counterion, enabling rapid activation under mild conditions .
- t-BuXPhos Pd : Features smaller di-t-butylphosphine ligands (cone angle ~160°), making it less effective for sterically hindered substrates but more reactive in electron-deficient systems .
- Ferrocene-Based Catalysts: The ferrocene backbone in Methanesulfonato(1,1-bis(di-t-butylphosphino)ferrocene)Pd(II) introduces redox activity, enabling applications in electrochemical couplings .
Performance in Cross-Coupling Reactions
- Buchwald-Hartwig Amination : Ad-BuPhos Pd Mesylate achieves >90% yield in aryl aminations of sterically demanding substrates (e.g., ortho-substituted aryl halides), outperforming BrettPhos Pd G3 (70–80% yield) .
- Suzuki-Miyaura Coupling : The adamantyl ligand’s stability allows reactions at elevated temperatures (100–120°C), whereas t-BuXPhos Pd degrades above 80°C .
- Reductive Cross-Couplings : BrettPhos Pd G3 exhibits superior activity in nitroarene reductive couplings due to its electron-withdrawing triisopropyl groups .
Solubility and Handling
- Ad-BuPhos Pd Mesylate is sparingly soluble in polar solvents (e.g., water, methanol) but highly soluble in toluene and THF, facilitating homogeneous catalysis .
- MorDalphos Pd G3 shows improved solubility in chlorinated solvents (e.g., DCM) due to its morpholine moiety .
- Chloro(diadamantyl)Pd(II) requires glovebox handling due to moisture sensitivity, whereas the mesylate variant is air-stable .
Biological Activity
Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is a palladium complex that has garnered interest in medicinal chemistry and catalysis due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structure and Synthesis
The compound features a palladium center coordinated to a bidentate phosphine ligand and an amino biphenyl moiety. The synthesis typically involves the reaction of palladium salts with mesylate precursors in the presence of the phosphine ligand. The resulting complex demonstrates significant stability and reactivity in various chemical transformations.
1. Anticancer Activity
Research indicates that palladium complexes can exhibit anticancer properties through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that palladium complexes can induce apoptosis in cancer cells by activating caspase pathways. For instance, similar palladium complexes have been reported to inhibit cell proliferation in various cancer cell lines, suggesting potential for therapeutic applications .
- Targeting DNA : Palladium compounds can interact with DNA, leading to the formation of DNA adducts. This interaction can disrupt normal cellular processes, contributing to their anticancer effects. The ability to form such adducts has been documented in related palladium complexes .
2. Catalytic Activity
Palladium complexes are widely used as catalysts in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling and C–H activation. The biological implications of these catalytic processes include:
- Drug Development : The ability to efficiently synthesize complex organic molecules makes these palladium complexes valuable in drug discovery. For example, they facilitate the construction of biologically active compounds with improved pharmacological profiles .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related palladium complex on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Catalytic Applications
Another investigation focused on the use of mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) as a catalyst for C–O bond activation. The catalyst demonstrated high efficiency in coupling reactions involving aryl mesylates, yielding products with excellent functional group tolerance. This versatility underscores its potential utility in synthetic organic chemistry .
Table 1: Biological Activity Overview
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for this palladium complex?
Answer:
The synthesis typically involves ligand exchange reactions starting from palladium precursors (e.g., PdCl₂) and stepwise introduction of the di(1-adamantyl)-n-butylphosphine ligand and biphenyl-amine backbone. Key steps include:
- Ligand coordination : Reaction of PdCl₂ with the phosphine ligand under inert conditions, followed by mesylate counterion incorporation .
- Characterization : Use of P NMR to confirm ligand coordination (δ ~10-30 ppm for phosphine-palladium complexes) and X-ray crystallography to resolve steric effects of the adamantyl groups .
- Purity validation : High-performance liquid chromatography (HPLC) or elemental analysis to ensure ≥98% purity, as per supplier specifications .
Advanced: How do steric effects of the di(1-adamantyl) ligand impact catalytic turnover in C–N coupling reactions?
Answer:
The di(1-adamantyl) ligand creates a highly electron-rich, bulky environment around palladium, which:
- Enhances oxidative addition : Facilitates activation of aryl chlorides/bromides by lowering the activation barrier .
- Reduces β-hydride elimination : Steric shielding stabilizes intermediates in Buchwald-Hartwig amination, improving yields for hindered substrates .
- Trade-offs : Excessive bulk may slow transmetallation steps in Suzuki-Miyaura couplings; comparative studies with less bulky ligands (e.g., DavePhos) are recommended to optimize substrate scope .
Basic: What are the standard catalytic applications of this complex, and what substrates are most compatible?
Answer:
This palladacycle is optimized for:
- Buchwald-Hartwig amination : Coupling aryl halides with primary/secondary amines, including sterically demanding substrates (e.g., ortho-substituted aryl halides) .
- Suzuki-Miyaura couplings : Effective for electron-deficient aryl boronic acids; avoid highly electron-rich partners due to potential side reactions .
- Reaction conditions : Typically performed at 80–110°C in toluene or dioxane with NaOt-Bu as a base .
Advanced: How can researchers resolve contradictions in reported catalytic efficiency across similar palladacycles?
Answer:
Contradictions often arise from:
- Ligand variations : Subtle differences in phosphine substituents (e.g., di-t-butyl vs. dicyclohexyl) alter electron density and steric profiles. Compare turnover numbers (TONs) using standardized substrates (e.g., 4-bromotoluene) .
- Counterion effects : Mesylate vs. chloride counterions influence solubility and pre-catalyst activation. Use kinetic studies (e.g., induction period analysis) to differentiate .
- Substrate scope limitations : Perform systematic screening with electronically diverse substrates to identify outliers .
Advanced: What mechanistic insights support the role of the mesylate counterion in stabilizing the active species?
Answer:
- Counterion lability : Mesylate (OMs⁻) is a weakly coordinating anion, enabling faster generation of the 12-electron Pd(0) active species compared to chloride .
- DFT studies : Calculations suggest mesylate dissociation lowers the energy barrier for oxidative addition, as observed in related RockPhos palladacycles .
- Experimental validation : In situ F NMR (if using fluorinated substrates) or conductivity measurements can track counterion release during catalysis .
Basic: What precautions are critical for handling and storing this complex?
Answer:
- Air/moisture sensitivity : Store under inert gas (Ar/N₂) at 2–8°C in sealed, light-resistant vials .
- Decomposition signs : Color change (e.g., off-white to dark brown) indicates oxidation; test activity with a control reaction before use .
- Safety : Use gloveboxes for weighing and Schlenk techniques for reactions. Avoid inhalation; adhere to GHS hazard codes H315/H319 .
Advanced: How can researchers optimize ligand design to improve enantioselectivity in asymmetric catalysis?
Answer:
- Chiral phosphine ligands : Replace di(1-adamantyl) with enantiopure ligands (e.g., Binap derivatives) and evaluate ee% via chiral HPLC .
- Backbone modifications : Introduce chiral auxiliaries to the biphenyl-amine moiety, as seen in JackiePhos systems .
- Computational guidance : Use molecular docking simulations to predict steric interactions between the catalyst and prochiral substrates .
Data Contradiction: Why do some studies report lower yields with electron-rich aryl halides?
Answer:
- Competitive pathways : Electron-rich substrates may undergo undesired C–H activation or protodehalogenation. Mitigate by:
- Ligand rigidity : Adamantyl groups may hinder π-backbonding to electron-rich arenes; compare with flexible ligands (e.g., SPhos) .
Methodological: What strategies are effective for scaling up reactions using this catalyst?
Answer:
- Solvent choice : Replace toluene with safer alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions .
- Catalyst loading : Optimize to 0.1–0.5 mol% via kinetic profiling; higher loadings may increase costs without improving TONs .
- Workflow : Use continuous-flow systems to enhance heat/mass transfer, especially for exothermic couplings .
Advanced: How does this complex compare to third-generation palladacycles in C–O bond-forming reactions?
Answer:
- Activity : The adamantyl ligand’s bulk improves performance with hindered substrates (e.g., 2,6-dimethyl aryl ethers) vs. smaller ligands like RuPhos .
- Limitations : Less effective for couplings with aliphatic alcohols; switch to t-BuXPhos-based catalysts for such cases .
- Mechanistic studies : Use Hammett plots to correlate substrate electronics with rate constants, revealing σ-donor effects of the phosphine ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
